

physical and chemical properties of 5,6,7,8-Tetrahydro-2-naphthol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-2-naphthol

Cat. No.: B072861

[Get Quote](#)

An In-depth Technical Guide to **5,6,7,8-Tetrahydro-2-naphthol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthol, also known by synonyms such as 6-Hydroxytetralin and 6-Tetralinol, is an organic compound derived from naphthalene.^{[1][2][3]} It is characterized by a partially hydrogenated naphthalene ring system with a hydroxyl group substituted at the 2-position.^{[1][2][4][5]} This structure, with its combination of an aromatic ring and a saturated alicyclic component, makes it a valuable intermediate and building block in various fields of chemical synthesis.^{[1][3][4]} Its molecular formula is C₁₀H₁₂O.^{[1][2][4][6][7]} This guide provides a comprehensive overview of its physical and chemical properties, relevant experimental protocols, and its role in biological pathways and as a research chemical.

Core Physical and Chemical Properties

5,6,7,8-Tetrahydro-2-naphthol presents as a beige or white crystalline solid under standard conditions.^{[1][3][6][8]} It is sparingly soluble in water.^{[1][4]}

Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O	[1][2][6][7]
Molecular Weight	148.20 g/mol	[1][2][4][7]
Melting Point	58-62 °C	[1][6]
Boiling Point	275-276 °C (at 760 mmHg)	[1][3][5]
160-162 °C (at 11 mmHg)		
133 °C (at 8 mmHg)	[8]	
Density	1.055 - 1.1 g/cm ³	[1][3]
Water Solubility	1.5 g/L (at 20 °C)	[1][4]
pKa	10.48 (at 25 °C)	[1]
Flash Point	>110 °C (>230 °F)	[1][3]

Spectroscopic Data Summary

Technique	Key Features and Observations	Source(s)
GC-MS	m/z Top Peak: 120; m/z 2nd Highest: 148; m/z 3rd Highest: 107 or 147	[2]
¹ H NMR	In CDCl ₃ , characteristic shifts include aromatic protons (~6.5-6.9 ppm), a hydroxyl proton (~4.7-5.0 ppm), benzylic protons (~2.7 ppm), and aliphatic protons (~1.75 ppm).	[9]
¹³ C NMR	Expected peaks for aromatic, and aliphatic carbons.	[10]
FT-IR	Spectra available via KBr-Pellet and ATR-Neat techniques. Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretches are expected.	[2][11]

Experimental Protocols

While a specific, detailed laboratory synthesis protocol for **5,6,7,8-Tetrahydro-2-naphthol** is not readily available in the provided search results, its synthesis is generally achieved through the partial hydrogenation of 2-naphthol.^[3] However, detailed protocols for the synthesis of the closely related and structurally significant compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, are well-documented and provide insight into the chemistry of the tetralin scaffold.

Example Protocol: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic Acid via Catalytic Hydrogenation

This protocol details the reduction of the aromatic system of 2-naphthoic acid to its tetralin derivative.^{[12][13]}

1. Materials and Equipment:

- 2-Naphthoic acid
- 10% Palladium on carbon (Pd/C)
- Ethanol, absolute
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- 2M aqueous hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
- Standard laboratory glassware (round-bottom flask, Büchner funnel, separatory funnel)
- Rotary evaporator

2. Reaction Setup:

- To a high-pressure reaction vessel, add 2-naphthoic acid and 10% Pd/C.
- Add absolute ethanol as the solvent and seal the vessel securely.

3. Hydrogenation:

- Purge the reaction vessel with nitrogen gas to remove air, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- Stir the mixture at a set temperature (e.g., 50-80°C) for several hours until hydrogen uptake ceases.

4. Work-up and Purification:

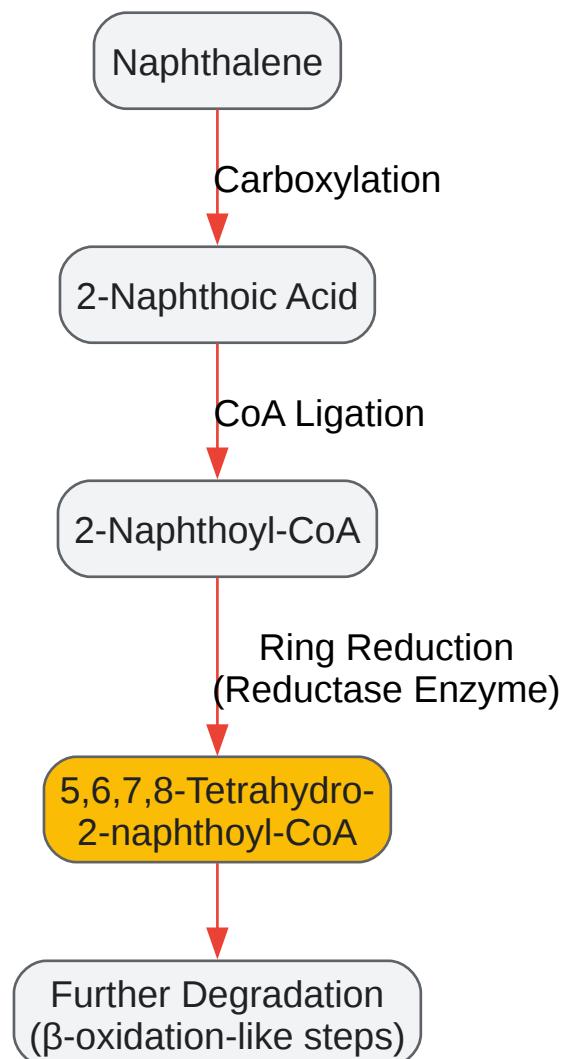
- After cooling and venting the vessel, filter the reaction mixture through Celite to remove the Pd/C catalyst, washing with ethanol.
- Remove the ethanol from the filtrate under reduced pressure.
- Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
- Wash with a saturated aqueous solution of sodium bicarbonate. The product, being acidic, will move to the aqueous layer.
- Separate the aqueous layer. Cool it in an ice bath and acidify to a pH of 2-3 with 2M HCl to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

[Click to download full resolution via product page](#)

Workflow for the synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid.

Biological Activity and Signaling Pathways

While **5,6,7,8-Tetrahydro-2-naphthol** itself is not a therapeutic agent, it serves as a critical precursor and model compound in several biological contexts.


Applications in Research and Development

- Pharmaceutical Intermediate: It is a key intermediate in the synthesis of the antifungal drug Liranaftate.^[3]

- Photochemical Studies: It is used as a model compound to study the photochemical transformation and environmental degradation of hormones like 17β -estradiol and 17α -ethinylestradiol.[1][5]
- Scaffold for Drug Discovery: The 5,6,7,8-tetrahydronaphthalene scaffold is a versatile template in medicinal chemistry. Analogs have been developed as potent and selective agonists of the Retinoid X Receptor (RXR), a key target in cancer therapy.[14] Bexarotene, an FDA-approved drug, is a well-known example.[14] Derivatives have also been investigated for anti-inflammatory and anticancer activities.[15][16]

Role in Biochemical Pathways

The related compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, is a known intermediate in the anaerobic degradation of naphthalene by sulfate-reducing bacteria.[17][18] In this pathway, naphthalene is first carboxylated and activated to a coenzyme A (CoA) thioester. A series of reduction steps, catalyzed by enzymes like tetrahydronaphthoyl-CoA reductase, leads to the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA, which is further metabolized.[11][18]

[Click to download full resolution via product page](#)

Anaerobic degradation pathway of naphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]

- 2. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 5,6,7,8-Tetrahydro-2-naphthol | 1125-78-6 [chemicalbook.com]
- 6. 177470500 [thermofisher.com]
- 7. 5,6,7,8-Tetrahydro-2-naphthol, 98% | Fisher Scientific [fishersci.ca]
- 8. 5,6,7,8-Tetrahydro-2-naphthol | 1125-78-6 | Tokyo Chemical Industry Co., Ltd.(JP)
[tcichemicals.com]
- 9. 5,6,7,8-Tetrahydro-2-naphthol(1125-78-6) MS spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. benchchem.com [benchchem.com]
- 17. Buy 5,6,7,8-Tetrahydro-2-naphthoic acid | 1131-63-1 [smolecule.com]
- 18. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5,6,7,8-Tetrahydro-2-naphthol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072861#physical-and-chemical-properties-of-5-6-7-8-tetrahydro-2-naphthol\]](https://www.benchchem.com/product/b072861#physical-and-chemical-properties-of-5-6-7-8-tetrahydro-2-naphthol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com